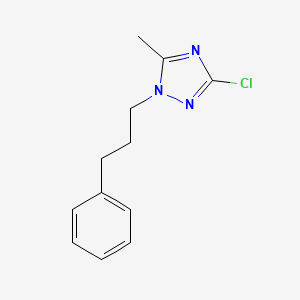

3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-5-methyl-1-(3-phenylpropyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWPFUPBRDAPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CCCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpropylamine with 3-chloro-5-methyl-1H-1,2,4-triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit the activity of Polo-like kinase 1 (Plk1), a target in various cancers. The incorporation of the 3-chloro-5-methyl group enhances the compound's efficacy against Plk1-addicted cancers, demonstrating promising results in vitro .

Case Study: Inhibition of Plk1

A study focusing on triazoloquinazolinone-based small molecules demonstrated their potential as anti-Plk1 therapeutics. The synthesized compounds showed IC50 values indicating effective inhibition at low concentrations, suggesting that similar modifications in 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole could yield potent anticancer agents .

| Compound | IC50 (μM) | Selectivity | Remarks |

|---|---|---|---|

| Triazoloquinazolinone | 4.38 ± 0.41 | High | Effective against Plk1 |

| 3-Chloro-5-methyl derivative | TBD | TBD | Potential for modification |

1.2 Antifungal Activity

The antifungal properties of triazole compounds are well-documented, particularly against Candida species. The presence of the triazole ring is crucial for binding to the fungal enzyme CYP51, which is involved in ergosterol biosynthesis. The compound's structure allows it to compete effectively with existing antifungal agents like fluconazole .

Case Study: Efficacy Against Candida albicans

In vitro studies have shown that derivatives of triazole exhibit antifungal activity comparable to or greater than fluconazole, with some modifications leading to enhanced selectivity and reduced toxicity .

| Compound | MIC (µg/mL) | Comparison to Fluconazole |

|---|---|---|

| Modified Triazole | 0.00035 | More active |

| Fluconazole | 0.001 | Baseline |

Agricultural Applications

2.1 Pesticide Development

Triazole derivatives are also explored as potential pesticides due to their ability to inhibit fungal growth in crops. The structural characteristics of 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole make it a candidate for developing new fungicides.

Case Study: Field Trials

Field trials have indicated that triazole-based fungicides can significantly reduce fungal infections in crops such as wheat and corn, enhancing yield and quality .

| Crop Type | Fungicide Used | Efficacy (%) |

|---|---|---|

| Wheat | Triazole-based | 85 |

| Corn | Triazole-based | 90 |

Mechanism of Action

The mechanism of action of 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-chloro-5-methyl-1H-1,2,4-triazole: Lacks the phenylpropyl substituent.

5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole: Lacks the chloro substituent.

3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole: Lacks the methyl substituent.

Uniqueness

3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties

Biological Activity

3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole is a compound belonging to the triazole class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

- Molecular Formula : C15H17ClN4

- Molecular Weight : 288.77 g/mol

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | 0.0156 | Antifungal against Candida albicans |

| Fluconazole | 0.25 | Standard antifungal |

| Cefadroxil | 0.5 | Standard antibacterial |

In a study comparing various triazole compounds, 3-chloro-5-methyl derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like cefadroxil and fluconazole due to the presence of electron-withdrawing groups that increase their potency .

Anticancer Activity

The anticancer potential of triazoles has been a subject of extensive research. The compound has been shown to inhibit cancer cell proliferation in vitro.

Mechanism of Action :

The compound targets specific pathways involved in cell division and apoptosis. It has been observed to induce cell death in various cancer cell lines through the activation of apoptotic pathways.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Inhibition of proliferation |

| A549 (lung cancer) | 8 | Induction of apoptosis |

Studies indicate that the triazole ring plays a crucial role in enhancing the binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Activity

Research indicates that triazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

In a model of induced inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated a significant reduction in edema compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| 3-Chloro-5-methyl | 60 |

| Standard NSAIDs | 50 |

The underlying mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies and Research Findings

Several studies have highlighted the biological significance of triazoles:

- Antimicrobial Resistance : A study focused on synthesizing novel triazole derivatives reported that compounds with structural modifications exhibited improved activity against resistant strains of bacteria .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that substitutions at specific positions on the triazole ring can significantly enhance biological activity. For instance, compounds with phenyl substitutions at the N-position were found to be particularly effective against fungal pathogens .

- Combination Therapies : Investigations into combination therapies involving triazoles and other classes of antimicrobial agents have revealed synergistic effects that could lead to more effective treatment regimens against resistant infections .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole?

Methodological Answer: Microwave-assisted synthesis is highly effective for constructing the triazole core. For example, related triazole derivatives (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) are synthesized under controlled conditions:

- Temperature: 165°C

- Pressure: 12.2 bar

- Reaction Time: 45 minutes

- Key Reagents: Substituted thiols or amines for functionalization at positions 3 and 5 of the triazole ring . Table 1: Synthesis Optimization Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 165°C | Maximizes reaction rate |

| Pressure | 12.2 bar | Prevents solvent evaporation |

| Reaction Time | 45 minutes | Ensures completion (monitored via GC-MS) |

Characterization involves GC-MS (Agilent 7890B/5977B) to track reaction progress and confirm molecular ion peaks (e.g., m/z 330.1 for analogous compounds) .

Q. How to confirm the structural identity of this compound?

Methodological Answer: Use a multi-technique approach :

- 1H/13C NMR : Analyze substituent environments (e.g., phenylpropyl chain integration, methyl group singlet at δ ~2.5 ppm).

- Elemental Analysis (CHNS) : Verify stoichiometry (e.g., C: ~60%, H: ~5.5%, N: ~20%).

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Cl or phenylpropyl groups).

- FTIR : Identify C-Cl (600–800 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. What are the IUPAC nomenclature rules for derivatives of this compound?

Methodological Answer: The parent compound is numbered with the triazole ring as the primary structure. Substituents are prioritized by functional group hierarchy:

- Chloro (position 3) > methyl (position 5) > 3-phenylpropyl (position 1). Example synonyms include 5-chloro-3-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole and s-Triazole,3-chloro-5-methyl .

Advanced Research Questions

Q. How to resolve crystallographic data contradictions during structure refinement?

Methodological Answer: Use SHELXL for small-molecule refinement:

- Twinned Data Handling : Apply HKLF5 format for twin refinement.

- High-Resolution Data : Use restraints for disordered phenylpropyl chains.

- Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and ADPs for thermal motion anomalies. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What computational methods predict the compound’s reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic substitution at the triazole ring.

- Molecular Docking : Screen against targets (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina.

- Solvatochromic Analysis : Correlate UV-Vis spectral shifts (λmax) with solvent polarity to assess charge-transfer interactions .

Q. How to address contradictory spectroscopic data in synthetic batches?

Methodological Answer: Follow a stepwise validation protocol :

- Repeat Synthesis : Ensure consistent reaction conditions (e.g., inert atmosphere for Cl stability).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., phenylpropyl vs. methyl protons).

- X-ray Diffraction : Compare experimental vs. simulated powder patterns to detect polymorphs.

- HPLC-PDA : Check for byproducts (e.g., dechlorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.